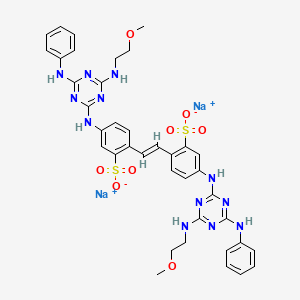
Disodium 4,4'-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2'-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate is a synthetic organic compound commonly used as an optical brightener. Optical brighteners are chemicals that absorb ultraviolet light and re-emit it as visible blue light, making materials appear whiter and brighter. This compound is widely used in detergents, paper, and textile industries to enhance the appearance of fabrics and papers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the synthesis of stilbene derivatives, followed by the introduction of triazine rings and sulfonate groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity starting materials and advanced purification techniques to achieve a high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.
Applications De Recherche Scientifique
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques to detect and quantify different substances.
Biology: Employed in biological assays to study cellular processes and interactions.
Medicine: Investigated for its potential use in medical diagnostics and imaging due to its fluorescent properties.
Industry: Widely used in the textile, paper, and detergent industries to enhance the appearance of products.
Mécanisme D'action
The mechanism of action of Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate involves the absorption of ultraviolet light and the subsequent emission of visible blue light. This process, known as fluorescence, occurs due to the presence of conjugated double bonds and aromatic rings in the compound’s structure. The emitted light compensates for the yellowish tint of materials, making them appear whiter and brighter.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another optical brightener with similar applications in the textile and detergent industries.
Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonate): Used in similar applications but with different spectral properties.
Uniqueness
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate is unique due to its specific molecular structure, which provides distinct optical properties. Its ability to absorb UV light and emit blue light efficiently makes it highly effective as an optical brightener. Additionally, its stability and compatibility with various materials make it a preferred choice in many industrial applications.
Propriétés
Numéro CAS |
3271-19-0 |
|---|---|
Formule moléculaire |
C38H38N12Na2O8S2 |
Poids moléculaire |
900.9 g/mol |
Nom IUPAC |
disodium;5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H40N12O8S2.2Na/c1-57-21-19-39-33-45-35(41-27-9-5-3-6-10-27)49-37(47-33)43-29-17-15-25(31(23-29)59(51,52)53)13-14-26-16-18-30(24-32(26)60(54,55)56)44-38-48-34(40-20-22-58-2)46-36(50-38)42-28-11-7-4-8-12-28;;/h3-18,23-24H,19-22H2,1-2H3,(H,51,52,53)(H,54,55,56)(H3,39,41,43,45,47,49)(H3,40,42,44,46,48,50);;/q;2*+1/p-2/b14-13+;; |
Clé InChI |
DZZFQJSTMHDDQG-QDBORUFSSA-L |
SMILES isomérique |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
SMILES canonique |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



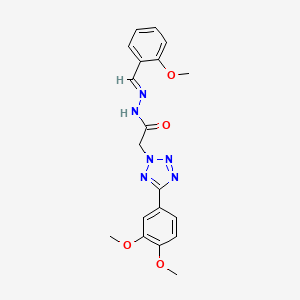
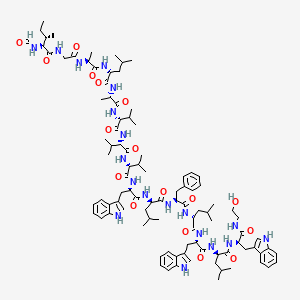

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
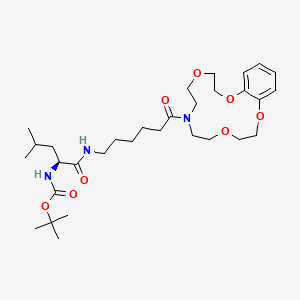
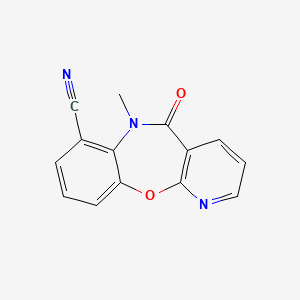
![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
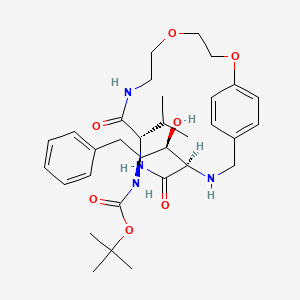
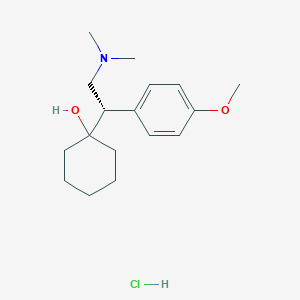
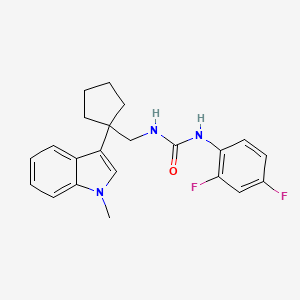
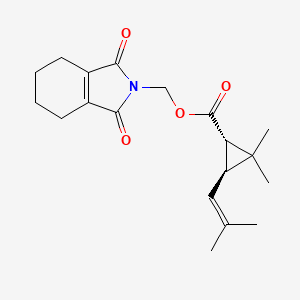
![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)

